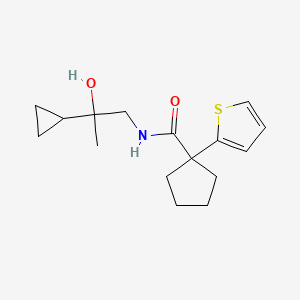
N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide, although not directly reported in the provided papers, can be inferred from similar synthetic procedures. For instance, the synthesis of related compounds involves the use of primary compounds such as 3-fluoro-4-cyanophenol, which suggests that halogenated phenols could be key starting materials. The synthesis typically involves stirring the primary compound with an amine, in this case, potentially an azepan derivative and a substituted pyrrole, in a suitable solvent like dry dichloromethane. The addition of coupling reagents such as lutidine and TBTU under cooled conditions could be part of the procedure, followed by recrystallization to purify the product .
Molecular Structure Analysis
The molecular structure of the compound is likely complex, featuring multiple functional groups and a heterocyclic framework. The presence of an azepan (heptamethyleneimine) ring suggests flexibility and potential for conformational diversity. The 1-methyl-1H-pyrrol-2-yl moiety introduces aromaticity and nitrogen-based reactivity into the molecule. The 2-fluorophenoxy group is a halogenated aromatic system that could influence the electronic properties of the molecule. While the exact structure is not provided, it can be assumed that the compound would exhibit significant intermolecular and intramolecular interactions, such as hydrogen bonding, similar to the observed N-H...O and N-H...N interactions in related compounds .
Chemical Reactions Analysis
The chemical reactivity of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide would be influenced by its functional groups. The acetamide moiety is a site for nucleophilic attack, while the fluorophenoxy group could participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atom. The azepan ring could undergo ring-opening reactions under acidic or basic conditions. The pyrrole ring, being electron-rich, is susceptible to electrophilic substitution. However, the specific reactivity patterns would require experimental validation .
Physical and Chemical Properties Analysis
The physical properties of the compound would be determined by its molecular structure. The presence of multiple hydrogen bond donors and acceptors suggests a propensity for forming solid-state structures with specific crystal packing, as seen in related compounds that crystallize in the orthorhombic system with significant hydrogen bonding . The chemical properties, such as acidity, basicity, and solubility, would be influenced by the heteroatoms and the polar acetamide group. The compound's lipophilicity would be modulated by the methyl group on the pyrrole and the aliphatic azepan ring, potentially affecting its bioavailability and solubility in organic solvents .
properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O2/c1-24-12-8-10-18(24)19(25-13-6-2-3-7-14-25)15-23-21(26)16-27-20-11-5-4-9-17(20)22/h4-5,8-12,19H,2-3,6-7,13-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHQPZWJJPULCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)COC2=CC=CC=C2F)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B3003789.png)


![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B3003793.png)


![N-(1-cyanocyclopentyl)-2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)-propan-2-ylamino]acetamide](/img/structure/B3003800.png)
![methyl [(2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy]acetate](/img/structure/B3003802.png)


![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B3003806.png)
![4-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B3003807.png)
![[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methanol](/img/structure/B3003808.png)
![1-(2-fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3003810.png)